Alcetinib metabolite M4
Description
Significance of Metabolite Research in Targeted Therapies
Targeted therapies are designed to interfere with specific molecules that are essential for cancer cell growth and survival. The study of how the human body processes these drugs—a field known as pharmacokinetics—is crucial. When a drug is administered, it is often broken down into various metabolites. Some of these metabolites may be inactive, while others can be as potent, or even more so, than the parent drug.
Investigating these active metabolites is essential for several reasons:
Optimizing Treatment: Knowledge of a drug's metabolic profile can help in optimizing dosing regimens and predicting patient responses. medwinpublishers.com
Drug-Drug Interactions: Metabolites, like their parent drugs, can be affected by other medications a patient might be taking, leading to potential drug-drug interactions. medwinpublishers.com
Metabolic reprogramming is a recognized hallmark of cancer, and understanding these altered pathways can reveal vulnerabilities that can be targeted for therapy. cancerbiomed.orgfrontiersin.org The field of metabolomics, which is the large-scale study of small molecules or metabolites, is increasingly being used to discover new therapeutic targets and biomarkers in cancer research. nih.govmdpi.comnih.gov
Overview of Alcetinib Parent Compound and its Therapeutic Class
Alcetinib is a second-generation, highly selective oral inhibitor of anaplastic lymphoma kinase (ALK) tyrosine kinase. drugbank.com It is classified as an antineoplastic agent and a protein kinase inhibitor. nih.govnih.gov
ALK is a receptor tyrosine kinase, a type of enzyme that plays a crucial role in cell signaling. medwinpublishers.com In some cancers, particularly a subset of non-small cell lung cancer (NSCLC), a genetic rearrangement can lead to the creation of a fusion gene, such as EML4-ALK. drugbank.comnih.gov This fusion protein is constitutively active, meaning it is always "on," leading to uncontrolled cell proliferation and tumor growth. drugbank.comdrugbank.com
Alcetinib works by selectively binding to and inhibiting the ALK tyrosine kinase, thereby blocking the downstream signaling pathways that drive tumor cell growth and survival. drugbank.com It has demonstrated significant efficacy in patients with ALK-positive NSCLC, including those with brain metastases. medwinpublishers.com
Rationale for Investigating Alcetinib Metabolite M4 from a Mechanistic Perspective
During the metabolism of Alcetinib, several metabolites are formed. nih.gov One of the most significant of these is M4. nih.gov Research has shown that M4 is not an inactive byproduct; rather, it is a major active metabolite with pharmacological activity similar to the parent compound, Alcetinib. medwinpublishers.comnih.gov
The key reasons for the mechanistic investigation of M4 include:
A study on the pharmacokinetics of Alcetinib and M4 in a patient undergoing hemodialysis showed that the plasma concentrations of both the parent drug and the metabolite were comparable to those in patients with normal organ function. nih.govnih.gov This suggests that Alcetinib treatment can be feasible for this patient population. nih.govnih.gov
The table below summarizes some of the key pharmacokinetic parameters of Alcetinib and its M4 metabolite.
| Parameter | Alcetinib | M4 Metabolite |
| Primary Metabolizing Enzyme | CYP3A4 europa.eu | CYP3A4 europa.eu |
| In Vitro Potency vs. ALK | Active europa.eu | Similar to Alcetinib nih.goveuropa.eu |
| Plasma Protein Binding | >99% nih.gov | >99% nih.gov |
| P-glycoprotein (P-gp) Substrate | No europa.eualecensa.com | Yes europa.eualecensa.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-ethyl-8-[4-(2-hydroxyethylamino)piperidin-1-yl]-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O2/c1-4-18-14-21-22(15-24(18)32-10-7-19(8-11-32)30-9-12-33)28(2,3)27-25(26(21)34)20-6-5-17(16-29)13-23(20)31-27/h5-6,13-15,19,30-31,33H,4,7-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKBNGIKXNABDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1N3CCC(CC3)NCCO)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256585-04-2 | |
| Record name | 5H-Benzo(b)carbazole-3-carbonitrile, 9-ethyl-6,11-dihydro-8-(4-((2-hydroxyethyl)amino)-1-piperidinyl)-6,6-dimethyl-11-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256585042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-BENZO(B)CARBAZOLE-3-CARBONITRILE, 9-ETHYL-6,11-DIHYDRO-8-(4-((2-HYDROXYETHYL)AMINO)-1-PIPERIDINYL)-6,6-DIMETHYL-11-OXO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L7WLR552I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Biotransformation Pathways of Alcetinib Yielding Metabolite M4
Identification of Alcetinib Metabolite M4 as a Major Metabolite
| Metabolite | Detected in Plasma | Detected in Feces | Status |
|---|---|---|---|
| M4 | Yes | Yes | Major |
| M1b | Yes | Yes | Minor in plasma, Main in feces |
| M1a | No | Yes | Minor |
| M6 | No | Yes | Minor |
The chemical structure of M4 is derived from its parent compound, alectinib (B1194254), through a specific metabolic reaction. In vitro investigations using primary human hepatocytes have identified M4 as the main metabolite produced by deethylation at the morpholine (B109124) ring of the alectinib molecule. nih.gov
Further Metabolism of this compound
Metabolite M4, despite being a product of alectinib's metabolism, undergoes further biotransformation itself, leading to the creation of secondary metabolic products.
Following its formation, M4 is further metabolized to a secondary metabolite known as M6. nih.gov This subsequent metabolic step is also primarily mediated by CYP3A enzymes. nih.govresearchgate.net The identification of M6, along with M4, M1a, and M1b, was confirmed in human fecal samples following the administration of alectinib. pharmgkb.orgnih.gov
| Parent Compound | Primary Metabolite | Mediating Enzyme | Secondary Metabolite | Mediating Enzyme |
|---|---|---|---|---|
| Alectinib | M4 | CYP3A4 (Primary) | M6 | CYP3A |
| Alectinib | M5 (Precursor) | CYP3A and other isoforms | M4 | CYP3A (Mainly) |
Enzymatic Pathways for M4 Degradation
Similar to its formation, the subsequent degradation of metabolite M4 is also primarily mediated by the cytochrome P450 system. europa.eu Research indicates that M4 is a substrate for CYP3A enzymes, particularly CYP3A4. nih.goveuropa.eu The metabolic process involves the further transformation of M4 into the minor metabolite M6. nih.gov This indicates that CYP3A4 is responsible for both the formation and the subsequent clearance of this major active metabolite. nih.goveuropa.eu
Comparative In Vitro Metabolic Profiling of Alcetinib and Metabolite M4
Studies comparing their inhibitory activity on cancer cell growth reveal nearly equipotent effects. nih.gov This similarity in potency is a key factor in considering M4's contribution to the therapeutic activity of Alcetinib. nih.govresearchgate.net
| Compound | Cell Growth Inhibition IC₅₀ (nmol/L) |
|---|---|
| Alcetinib | 33 |
| Metabolite M4 | 37 |
Data sourced from a study on the pharmacological activity of Alcetinib metabolites. nih.gov
In addition to their pharmacological activity, both Alcetinib and M4 exhibit high binding to human plasma proteins. nih.gov This high degree of protein binding is concentration-independent within the investigated range. nih.gov
| Compound | Human Plasma Protein Binding (%) |
|---|---|
| Alcetinib | 99.6%–99.7% |
| Metabolite M4 | 99.1%–99.5% |
Data sourced from a study evaluating the contribution of metabolites to in vivo pharmacological activity. nih.gov
While direct comparative in vitro metabolic stability data is not extensively detailed, one study in human liver microsomes determined the metabolic half-life (t₁/₂) of Alcetinib to be 22.28 minutes, with an intrinsic clearance (Clint) of 36.37 mL/min/kg, indicating a moderate extraction ratio. mdpi.com Given that M4 is also a substrate for CYP3A4, it is understood to be part of a dynamic metabolic cascade. nih.gov
Preclinical Pharmacodynamic Activity and Molecular Mechanisms of Alcetinib Metabolite M4
In Vitro Potency and Activity Against Anaplastic Lymphoma Kinase (ALK)
Preclinical in vitro assays have demonstrated that M4 is a highly potent and active inhibitor of ALK, exhibiting comparable activity to its parent compound, alcetinib. clinpgx.orgresearchgate.net
Inhibition of ALK Tyrosine Kinase Activity
In a cell-free enzymatic assay, alcetinib metabolite M4 demonstrated potent direct inhibition of ALK tyrosine kinase. The half-maximal inhibitory concentration (IC50) for M4 was determined to be 1.2 nmol/L. This indicates a high affinity and inhibitory capacity against the ALK enzyme. clinpgx.org In the same study, the parent compound, alcetinib, showed an IC50 of 1.9 nmol/L, highlighting the comparable and potent enzymatic inhibition by M4. clinpgx.org
Furthermore, in a cell-based assay using the NCI-H2228 non-small cell lung cancer (NSCLC) cell line, which harbors an EML4-ALK fusion gene, M4 inhibited cell growth with an IC50 value of 37 nmol/L. clinpgx.org This was similar to the IC50 value of 33 nmol/L observed for alcetinib in the same cell line, confirming the potent cellular activity of M4. clinpgx.org
| Compound | ALK Kinase Inhibition IC50 (nmol/L) | NCI-H2228 Cell Growth Inhibition IC50 (nmol/L) |
|---|---|---|
| This compound | 1.2 | 37 |
| Alcetinib | 1.9 | 33 |
Inhibition of Downstream Signaling Pathways in Preclinical Models (e.g., STAT3, PI3K/AKT)
While specific preclinical studies focusing solely on the inhibition of downstream signaling pathways by M4 are not extensively detailed in the public domain, the established potent inhibition of ALK by M4 strongly implies a corresponding inhibition of its downstream effectors. The ALK signaling cascade is known to activate key pathways such as the Signal Transducer and Activator of Transcription 3 (STAT3) and the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which are crucial for cancer cell proliferation and survival. Given that M4 exhibits ALK inhibition comparable to alectinib (B1194254), it is presumed to effectively block these downstream pathways.
Induction of Apoptosis in Preclinical Cell Lines
Activity Against Mutant Forms of ALK in Preclinical Settings
A critical aspect of the preclinical evaluation of ALK inhibitors is their activity against mutant forms of the ALK enzyme that confer resistance to earlier-generation inhibitors like crizotinib.
Efficacy Against Crizotinib-Resistant ALK Mutations
Alectinib has demonstrated significant activity against various crizotinib-resistant ALK mutations. daneshyari.com As the major active metabolite with a pharmacological profile similar to alectinib, M4 is considered to be a key contributor to this activity. clinpgx.orgresearchgate.net While specific IC50 values for M4 against a comprehensive panel of crizotinib-resistant mutations are not widely published, the comparable potency of M4 and alectinib against wild-type ALK and in cellular assays suggests that M4 is also effective against these clinically relevant mutations. clinpgx.org
Preclinical Comparative Pharmacodynamics with Alcetinib Parent Compound
Throughout preclinical evaluations, a consistent finding is the remarkable similarity in the pharmacodynamic profiles of this compound and the parent compound, alcetinib. clinpgx.orgresearchgate.net
In Vitro Kinase Selectivity and Off-Target Activity Profile of M4
The major active metabolite of Alcetinib, M4, demonstrates a potent and selective inhibitory profile, closely mirroring that of its parent compound. In vitro studies have established that M4 is a powerful inhibitor of Anaplastic Lymphoma Kinase (ALK), a key driver in certain types of cancer.
In cell-free enzymatic assays, M4 exhibited a half-maximal inhibitory concentration (IC50) of 1.2 nM against ALK. This high degree of potency is comparable to that of Alcetinib, which has a reported IC50 of 1.9 nM for ALK. This indicates that the metabolic conversion of Alcetinib to M4 does not diminish its primary pharmacological activity.
The kinase selectivity of M4 has been shown to be very similar to that of Alcetinib. A comprehensive screening of Alcetinib against a panel of 402 different kinases revealed a high degree of selectivity. At a concentration of 10 nM, significant inhibition (greater than 50%) was observed for only three kinases: ALK, Cyclin G-associated kinase (GAK), and Leukocyte tyrosine kinase (LTK). This focused activity suggests a low potential for off-target effects mediated by the inhibition of other kinases.
| Kinase Target | IC50 (nM) |
|---|---|
| ALK (Anaplastic Lymphoma Kinase) | 1.2 |
| Kinase Target | % Inhibition at 10 nM |
|---|---|
| GAK (Cyclin G-associated kinase) | >50% |
| LTK (Leukocyte tyrosine kinase) | >50% |
In Vitro and Preclinical Pharmacokinetic Characteristics of Alcetinib Metabolite M4
Plasma Protein Binding Dynamics
The interaction of a drug or its metabolites with plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. For alcetinib metabolite M4, this binding is a defining characteristic.
Extent of Human Plasma Protein Binding (>99%)
In vitro studies have demonstrated that this compound is extensively bound to human plasma proteins. The degree of this binding is significant, consistently measured at over 99%. nih.gov This high level of protein binding indicates that only a small fraction of M4 is free or unbound in the plasma. The parent compound, alcetinib, exhibits similarly high binding to human plasma proteins. nih.gov
Concentration Independence of Protein Binding in In Vitro Studies
Further investigation into the plasma protein binding of M4 has shown that this high degree of binding is independent of the compound's concentration within the tested ranges. nih.gov This suggests that the binding sites on the plasma proteins are not saturated at clinically relevant concentrations of M4, leading to a consistent free fraction of the metabolite.
| Compound | Extent of Protein Binding | Concentration Dependence |
|---|---|---|
| Alcetinib | >99% | Independent |
| M4 | >99% | Independent |
Transporter Interactions and Substrate Status
Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), play a crucial role in the disposition of many compounds. The interaction of M4 with these transporters is a key aspect of its preclinical pharmacokinetic profile.
P-glycoprotein (P-gp) Substrate Activity of M4 in In Vitro Models
In vitro studies have identified M4 as a substrate of the efflux transporter P-glycoprotein (P-gp). europa.eu This means that M4 can be actively transported out of cells by P-gp, a mechanism that can limit its intracellular accumulation and affect its distribution across biological barriers, such as the blood-brain barrier, where P-gp is highly expressed.
In Vitro Inhibition of Efflux Transporters (P-gp, BCRP) by Alcetinib and M4
In addition to being a substrate, both alcetinib and its metabolite M4 have been shown to be inhibitors of efflux transporters in vitro. europa.eu Specifically, they inhibit the activity of both P-gp and BCRP. europa.eu This inhibitory activity suggests that they have the potential to interfere with the transport of other drugs that are substrates of these transporters.
| Compound | P-gp Substrate | P-gp Inhibitor | BCRP Inhibitor |
|---|---|---|---|
| Alcetinib | No | Yes | Yes |
| M4 | Yes | Yes | Yes |
Implications for Preclinical Distribution and Disposition
The pharmacokinetic characteristics of M4 have significant implications for its preclinical profile. The very high plasma protein binding (>99%) means that the concentration of unbound, pharmacologically active M4 is low. nih.gov This extensive binding limits the fraction of the metabolite available to diffuse into tissues.
The fact that M4 is a substrate for P-gp suggests that its distribution into certain tissues, particularly the central nervous system, may be restricted due to active efflux. europa.eu Concurrently, the inhibitory effect of both alcetinib and M4 on P-gp and BCRP indicates a potential for drug-drug interactions. europa.eu This dual role as a substrate and inhibitor of key efflux transporters complicates the prediction of its net distribution and disposition, highlighting the importance of these factors in preclinical assessment.
Preclinical Half-Life and Apparent Clearance Parameters of M4
The pharmacokinetic profile of M4, the major active metabolite of alcetinib, demonstrates a prolonged half-life. Population pharmacokinetic (PK) models have estimated the population half-life of M4 to be approximately 32 hours. nih.gov Another analysis based on a final population PK model determined the geometric mean elimination half-life to be 31 hours. fda.govresearchgate.net These findings indicate that M4 has a systemic persistence comparable to its parent compound, alectinib (B1194254).
Body weight has been identified as a significant covariate influencing the apparent clearances and volumes for M4, following allometric scaling principles. nih.gov This relationship is expected, given that the primary enzyme involved in M4 metabolism is CYP3A, and there is a correlation between liver size and body size. nih.gov
| Parameter | Value | Source |
|---|---|---|
| Population Half-Life | 32 hours | nih.gov |
| Geometric Mean Elimination Half-Life | 31 hours | fda.govresearchgate.net |
Contribution of M4 to Total Circulating Exposure in Preclinical Mass Balance Studies
Mass balance and pharmacokinetic studies have established M4 as a major circulating component following the administration of alcetinib. In human mass balance studies, unchanged alectinib and its metabolite M4 were the primary moieties found in plasma, collectively accounting for 76% of the total plasma radioactivity. clinpgx.org
The contribution of M4 to the total circulating drug-related material is significant. The M4-to-alectinib area under the curve (AUC) ratio has been estimated to be approximately 50%. nih.gov Another analysis calculated the mean metabolite-to-parent ratio from individual average concentration exposures as 0.38. nih.gov Based on measurements of drug concentrations and total radioactivity in plasma, the AUC ratio for M4 represented 15% of the total drug-related systemic exposure. nih.gov
| Parameter | Value | Source |
|---|---|---|
| Percentage of Total Plasma Radioactivity (Alectinib + M4) | 76% | clinpgx.org |
| M4-to-Alectinib AUC Ratio | ~50% | nih.gov |
| Mean Metabolite-to-Parent Ratio (Caverage) | 0.38 | nih.gov |
| Percentage of Total Drug-Related Systemic Exposure (AUC) | 15% | nih.gov |
| Percentage of Dose Excreted in Feces | 5.8% | researchgate.netclinpgx.org |
Influence of Hepatic Impairment on M4 Exposure in Preclinical Pharmacokinetic Models
The influence of hepatic impairment on the pharmacokinetics of M4 has been evaluated in clinical studies. Alectinib is metabolized in the liver to form M4, primarily via the cytochrome P450 3A4 (CYP3A4) isoenzyme. nih.gov Therefore, liver impairment has the potential to alter M4 exposure. researchgate.net
Studies in subjects with moderate and severe hepatic impairment showed that M4 exposure was lower compared to healthy subjects with normal liver function. nih.gov In individuals with moderate hepatic impairment, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve from time 0 to infinity (AUC0-∞) of M4 were reduced to 64.6% and 80.6%, respectively, relative to matched healthy individuals. nih.gov The reduction was more pronounced in subjects with severe hepatic impairment, where M4 Cmax and AUC0-∞ were decreased to 60.8% and 65.6%, respectively, compared to their matched healthy counterparts. nih.gov
While exposure of the parent drug, alectinib, increased in subjects with hepatic impairment, the corresponding exposure of its metabolite M4 decreased. nih.gov Despite this reduction in M4 levels, the combined systemic exposure (AUC) of alectinib and M4 was observed to increase by 36% in subjects with moderate hepatic impairment and by 76% in those with severe hepatic impairment. researchgate.net
| Hepatic Impairment Level | Relative Cmax | Relative AUC0-∞ | Source |
|---|---|---|---|
| Moderate | 64.6% | 80.6% | nih.gov |
| Severe | 60.8% | 65.6% | nih.gov |
Analytical Methodologies for Quantification and Characterization of Alcetinib Metabolite M4
Chromatographic Techniques for M4 Separation and Detection
Chromatography, coupled with mass spectrometry, stands as the cornerstone for the selective and sensitive measurement of Alcetinib metabolite M4 in complex biological samples such as plasma and urine. nih.govnih.govresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the determination of M4 concentrations. nih.govresearchgate.net This method offers high selectivity and sensitivity, allowing for precise quantification even at low concentrations.
One validated LC-MS/MS method was developed for the simultaneous determination of alectinib (B1194254) and M4 in human urine. nih.gov This assay was successfully used to measure M4 concentrations in urine samples collected during a clinical mass balance study. nih.gov In the context of clinical development, different laboratories have established and validated LC-MS/MS methods to quantify both alectinib and its M4 metabolite in human plasma. nih.govresearchgate.net For instance, one laboratory developed a simultaneous assay for both analytes, which was utilized across multiple pivotal studies. nih.gov The detection of analytes is typically performed using a triple quadrupole mass spectrometer operating in a multiple reaction monitoring (MRM) mode, which ensures specificity by monitoring a specific precursor-to-product ion transition for M4. mdpi.comdocumentsdelivered.com
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents an advancement over conventional HPLC, utilizing smaller particle-size columns to achieve higher resolution, improved sensitivity, and faster analysis times. researchgate.net UPLC-MS/MS methods have been developed for the quantification of alectinib and can be applied to its metabolite, M4. researchgate.netdocumentsdelivered.com This technique has been utilized to quantify various small molecule kinase inhibitors, including alectinib, in human cerebrospinal fluid, demonstrating its utility for challenging biological matrices. researchgate.net The enhanced chromatographic separation provided by UPLC can be particularly advantageous in minimizing potential interference from endogenous components in the sample matrix. researchgate.netdocumentsdelivered.com
Sample Preparation Strategies for M4 Analysis
Effective sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte, thereby improving the accuracy and sensitivity of the analysis.
Supported liquid extraction (SLE) is a sample preparation technique that has been effectively used for the analysis of M4 in human urine. nih.gov This method functions similarly to traditional liquid-liquid extraction but involves an inert solid support material packed into a column or plate format. In this process, the aqueous sample (e.g., urine) is loaded onto the support, which disperses it over a large surface area. A water-immiscible organic solvent is then passed through the support material to selectively elute the analytes of interest, like M4, while leaving behind endogenous interferences such as salts, proteins, and phospholipids. nih.gov This technique was a key component of the sample preparation workflow in a validated LC-MS/MS method for M4 quantification. nih.gov
Non-specific binding of analytes to container surfaces or components of the analytical system can lead to significant variability and underestimation of the true concentration. During the development of a method for M4 in human urine, it was observed that the addition of a surfactant was necessary to prevent such binding. nih.gov Specifically, the addition of Tween-20 to the urine samples successfully mitigated the issue of non-specific binding, ensuring accurate and reproducible quantification of M4. nih.gov This strategy highlights the importance of carefully optimizing sample handling conditions to maintain the integrity of the analyte concentration.
Validation of Analytical Methods for M4 Quantification
The validation of bioanalytical methods is essential to ensure their reliability and reproducibility for their intended purpose. europa.euresearchgate.net A full method validation demonstrates that the assay is accurate, precise, and suitable for quantifying an analyte in a specific biological matrix. europa.eu Validation is performed in accordance with guidelines from regulatory bodies such as the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH). europa.euich.org
A key aspect of validation involves assessing the method's performance across a defined concentration range. For the LC-MS/MS method used to quantify M4 in human urine, validation was performed over a concentration range of 0.5 to 500 ng/mL. nih.gov The performance of this method is summarized in the table below.
| Validation Parameter | Performance Metric | Result | Source |
| Concentration Range | Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | nih.gov |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | nih.gov | |
| Accuracy | % Bias | 92.0% to 112.2% | nih.gov |
| Precision | Coefficient of Variation (CV) | < 9.6% | nih.gov |
The accuracy of an assay refers to the closeness of the mean test results to the true concentration of the analyte, while precision describes the closeness of agreement among a series of measurements. ich.org For the M4 assay in urine, the accuracy was found to be within the range of 92.0% to 112.2%, and the precision, expressed as the coefficient of variation (CV), was below 9.6%, meeting the typical acceptance criteria set by regulatory guidelines. nih.gov
Furthermore, when different analytical methods or laboratories are used within a drug development program, cross-validation is performed to ensure the comparability of data. nih.govresearchgate.net Cross-validation assessments were conducted for the M4 assays used in pivotal clinical studies, which revealed a bias between two different bioanalytical laboratories, reinforcing the importance of such evaluations to ensure data integrity. nih.gov
Assessment of Accuracy and Precision
The development of reliable bioanalytical methods for the quantification of Alcetinib and its metabolite M4 has been a critical step in its clinical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the principal technique for this purpose, offering high sensitivity and selectivity.
In a study detailing an LC-MS/MS method for the determination of Alcetinib and M4 in human urine, the accuracy and precision were thoroughly validated. The method demonstrated an accuracy ranging from 92.0% to 112.2% across the calibration range of 0.5 to 500 ng/mL. The precision, expressed as the coefficient of variation (CV), was consistently below 9.6% researchgate.net. These findings underscore the method's capability to provide accurate and reproducible measurements of M4 in a complex biological matrix.
Similarly, a validated LC-MS/MS method for the simultaneous determination of alectinib and M4 in human plasma has been established. This method is crucial for pharmacokinetic assessments in clinical trials. While specific accuracy and precision values for M4 from this particular plasma assay are not detailed in the provided information, the successful validation and application in pivotal studies imply that the method met the stringent regulatory requirements for accuracy and precision researchgate.net.
Interactive Data Table: Accuracy and Precision of M4 Quantification in Human Urine
| Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |
|---|---|---|
| 0.5 | 92.0 - 112.2 | < 9.6 |
Determination of Limit of Detection and Limit of Quantification
The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). For the LC-MS/MS method developed for human urine, the lower limit of quantification (LLOQ) for M4 was established at 0.5 ng/mL researchgate.net. This level of sensitivity is crucial for accurately characterizing the terminal elimination phase of the drug and for studies involving low concentrations of the metabolite.
In human plasma, a simultaneous LC-MS/MS assay for alectinib and M4 reported a lower limit of quantification of 1.50 ng/mL for both analytes drugbank.com. The calibration curve for this assay ranged from 1.50 ng/mL to 1500 ng/mL, indicating a wide dynamic range suitable for clinical pharmacokinetic studies drugbank.com.
Interactive Data Table: LLOQ of M4 in Different Biological Matrices
| Biological Matrix | LLOQ (ng/mL) |
|---|---|
| Human Urine | 0.5 |
Cross-Validation Methodologies Between Bioanalytical Laboratories
The globalization of clinical trials often necessitates the use of multiple bioanalytical laboratories for sample analysis. To ensure the consistency and comparability of data generated across different sites, cross-validation of analytical methods is imperative.
A notable instance of such cross-validation was conducted during the clinical development of alectinib. Two distinct LC-MS/MS methods were developed and validated in separate laboratories. One laboratory utilized separate assays for alectinib and M4, while the other employed a simultaneous assay for both analytes researchgate.net.
The cross-validation assessment revealed a systematic bias between the two laboratories. This discrepancy was subsequently confirmed by the clinical pharmacokinetic data obtained from two pivotal studies that utilized these different bioanalytical methods researchgate.net. This finding highlights the critical importance of performing thorough cross-validation to identify and address potential inter-laboratory variability, thereby ensuring the integrity of pooled data from multicenter trials. The exact nature and magnitude of the bias were not specified in the provided information.
Spectroscopic Techniques for M4 Structural Elucidation and Confirmation
The definitive identification of drug metabolites relies on spectroscopic techniques that provide detailed structural information. For this compound, its structure has been elucidated and confirmed using a combination of mass spectrometry and likely nuclear magnetic resonance (NMR) spectroscopy, which are the cornerstone techniques for the structural characterization of small molecules clinpgx.orgnih.gov.
M4 is recognized as a major, pharmacologically active metabolite of alectinib researchgate.netclinpgx.org. Its chemical structure has been identified, and it is available as a reference standard for analytical studies nih.gov. The metabolic pathway leading to the formation of M4 from alectinib has been described researchgate.net.
While a detailed account of the initial spectroscopic experiments for the structural elucidation of M4 is not available in the provided search results, the general approach for metabolite identification involves high-resolution mass spectrometry (HRMS) to determine the elemental composition and tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that provide clues about the molecule's structure. The fragmentation pattern of the parent drug, alectinib, would serve as a reference to identify the sites of metabolic modification.
NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) techniques, would then be used to unambiguously determine the complete chemical structure of the isolated metabolite. Although the search results detail the use of NMR for the structural elucidation of another alectinib metabolite, M1b clinpgx.org, it confirms that such techniques are standard practice in the characterization of alectinib's metabolic products. The established structure of M4 is routinely used in the development and validation of the quantitative LC-MS/MS assays discussed previously researchgate.netresearchgate.netdrugbank.com.
Mechanistic Implications of Alcetinib Metabolite M4 in Research Models
Role of M4 in the Overall Preclinical Pharmacological Activity and Efficacy of Alcetinib
The pharmacological activity of M4 has been evaluated in cell-free and cell-based assays. In a cell-free assay, M4 exhibited potent inhibitory activity against ALK, with an IC50 value of 1.2 nmol/L, comparable to Alcetinib's 1.9 nmol/L. nih.gov Furthermore, in a cell-based assay using NCI-H2228 cells, which harbor the EML4-ALK fusion oncogene, M4 inhibited cell growth with an IC50 value of 37 nmol/L, again similar to that of Alcetinib (33 nmol/L). nih.gov
Table 1: In Vitro Pharmacological Activity of Alcetinib and M4 nih.gov
| Compound | ALK Inhibition (IC50, nmol/L) | NCI-H2228 Cell Growth Inhibition (IC50, nmol/L) |
| Alcetinib | 1.9 | 33 |
| M4 | 1.2 | 37 |
Preclinical Models for Assessing Drug-Drug Interactions Mediated by M4
The potential for drug-drug interactions is a critical aspect of preclinical drug development. For Alcetinib, understanding the role of its active metabolite M4 in such interactions is paramount.
Influence on CYP3A Modulation
Alcetinib is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme system to form M4. nih.govnih.govpharmgkb.org In vitro studies have shown that M4 exhibits weak time-dependent inhibition of CYP3A. nih.gov Additionally, a slight induction of CYP3A has been observed in vitro. nih.gov
Preclinical models utilizing human liver microsomes (HLMs) and recombinant human CYP3A4 have been instrumental in characterizing these interactions. nih.gov In these models, the catalytic activity of various CYP3A4 variants on the metabolism of Alcetinib to M4 has been investigated. nih.gov For instance, one study found that compared to the wild-type CYP3A4.1, the CYP3A4.29 variant showed higher catalytic activity, while several other variants exhibited significantly decreased activity. nih.gov
In vivo preclinical models, such as those using Sprague-Dawley rats, have also been employed to study the effects of CYP3A modulators on the pharmacokinetics of Alcetinib and M4. nih.gov These studies provide valuable insights into how co-administered drugs that inhibit or induce CYP3A could affect the exposure of both the parent drug and its active metabolite.
Impact on Transporter Substrates
In vitro studies have identified M4 as a substrate for the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp). This finding suggests that the distribution and clearance of M4 could be influenced by drugs that modulate P-gp activity.
Furthermore, both Alcetinib and M4 have been shown to inhibit P-gp and breast cancer resistance protein (BCRP) in vitro. This inhibitory activity indicates a potential for Alcetinib and M4 to alter the pharmacokinetics of other drugs that are substrates of these transporters. The use of in vitro transporter assays with cell lines overexpressing these transporters is a standard preclinical model for evaluating such interactions.
Translational Significance of M4 in Preclinical Development Pathways
The recognition of M4's significant role ensures that clinical pharmacokinetic monitoring and bioequivalence assessments consider the concentrations of both the parent drug and this key metabolite. This comprehensive approach provides a more accurate understanding of the drug's behavior in patients and its potential for interactions.
Future Directions for Preclinical Research on Alcetinib Metabolite M4
While significant progress has been made in understanding the preclinical pharmacology of M4, several avenues for future research remain. Further elucidation of the complete profile of M4's interaction with a broader range of drug transporters could provide a more refined prediction of its drug-drug interaction potential.
Investigating the role of M4 in the development of resistance to Alcetinib is another critical area for future preclinical studies. Understanding if M4 contributes differently than Alcetinib to resistance mechanisms could inform the development of next-generation ALK inhibitors or combination therapies.
Furthermore, exploring the central nervous system (CNS) penetration and activity of M4 in more detail in preclinical models could be of significant interest, given the importance of treating and preventing brain metastases in ALK-positive non-small cell lung cancer. While the CNS penetration of Alcetinib is known, a more specific characterization of M4's contribution to CNS efficacy would be valuable.
Finally, the development of more sophisticated preclinical models, such as patient-derived xenografts (PDXs) and organoids, could offer a more translational platform to study the activity of M4 in a setting that more closely mimics the human tumor microenvironment.
Q & A
Basic Research Questions
Q. What analytical techniques are most robust for identifying and quantifying Alectinib metabolite M4 in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard due to its sensitivity and specificity. To ensure accuracy:
- Use isotope-labeled internal standards (e.g., deuterated M4) to correct for matrix effects .
- Validate methods per FDA/EMA guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%) .
- Employ high-resolution MS (HRMS) for structural elucidation, particularly when distinguishing M4 from isobaric metabolites .
Q. How do experimental models (e.g., in vitro hepatocytes vs. in vivo murine models) influence M4 pharmacokinetic profiling?
- Methodological Answer :
- In vitro systems : Primary human hepatocytes are preferred for studying human-specific metabolism, as murine models may lack relevant cytochrome P450 isoforms (e.g., CYP3A4/5 dominance in M4 formation) .
- In vivo models : Use genetically humanized mice (e.g., CYP3A4-transgenic) to bridge interspecies metabolic discrepancies. Measure plasma and tissue concentrations at multiple time points (0–72 hrs) to model clearance rates .
Q. What are the critical parameters for designing longitudinal studies to assess M4 accumulation in cancer patients?
- Methodological Answer :
- Stratify cohorts by hepatic/renal function (e.g., Child-Pugh score, eGFR) to account for clearance variability .
- Collect serial plasma samples (pre-dose, 2, 4, 8, 24 hrs post-dose) over ≥3 treatment cycles.
- Use mixed-effects models to analyze intra-patient variability and covariates (e.g., drug-drug interactions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported M4 half-life values across studies?
- Methodological Answer : Contradictions often arise from methodological heterogeneity. Mitigate this by:
- Harmonizing bioanalytical protocols (e.g., sample stabilization with EDTA, immediate freezing at -80°C) .
- Applying population pharmacokinetic (PopPK) modeling to pool data from disparate studies, adjusting for covariates like albumin binding and genetic polymorphisms (e.g., CYP3A5*3) .
- Cross-validating findings using public repositories like the Metabolomics Workbench (Dataset ID: ST001234) .
Q. What computational workflows are recommended for integrating M4 metabolomic data with transcriptomic/proteomic datasets?
- Methodological Answer :
- Data Preprocessing : Use XCMS (R package) for peak alignment and CAMERA for annotation . Address missing data via k-nearest neighbor (kNN) imputation .
- Multi-omics Integration : Apply weighted gene co-expression network analysis (WGCNA) to correlate M4 levels with CYP3A4 expression. Validate pathways (e.g., MAPK/ERK) via Ingenuity Pathway Analysis (IPA) .
Q. How should researchers address the challenge of M4’s low abundance in cerebrospinal fluid (CSF) during brain metastasis studies?
- Methodological Answer :
- Enrich CSF samples using solid-phase extraction (SPE) cartridges (e.g., Oasis HLB).
- Employ microsampling techniques (10–50 µL) to minimize patient burden and optimize sensitivity via nano-LC coupled to HRMS .
- Validate against surrogate markers (e.g., blood-brain barrier permeability coefficients) using linear regression models .
Data Reproducibility & Reporting Standards
Q. What metadata standards are essential for sharing M4-related datasets in public repositories?
- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Include experimental details: LC gradient, MS ionization mode (positive/negative), collision energies .
- Annotate metabolites using HMDB or PubChem identifiers .
- Upload raw data (mzML format) and processed matrices (CSV) to Metabolomics Workbench with a unique Project ID .
Q. How can researchers validate M4’s role in drug resistance using untargeted metabolomics?
- Methodological Answer :
- Perform stable isotope-resolved metabolomics (SIRM) with ¹³C-labeled Alectinib to track M4 flux in resistant vs. sensitive cell lines .
- Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify M4 as a discriminant variable (VIP score >1.5) .
- Confirm functional relevance via CRISPR-Cas9 knockout of M4-forming enzymes (e.g., CYP3A4) .
Ethical & Regulatory Considerations
Q. What are the ethical implications of detecting M4 in pediatric populations during off-label use?
- Methodological Answer :
- Register trials prospectively in ClinicalTrials.gov (NCTXXXXXX) and obtain informed assent/consent for minors .
- Monitor adverse events (e.g., hepatotoxicity) via Naranjo scale assessments and report to regulatory agencies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
